molecular formula C21H25FN6O3 B2912664 9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923218-72-8

9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2912664
CAS RN: 923218-72-8
M. Wt: 428.468
InChI Key: JGBWPZKZDXEPPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One of the precursors used in the synthesis is Ethyl (4-fluorobenzoyl)acetate . This compound undergoes condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . Other reactions involved in the synthesis include base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones, oxidative cross-coupling with indoles via dioxygen activation, and cyclization of keto esters for the synthesis of pyrones .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C11H16N6O and an average mass of 248.284 Da . The structure also includes a morpholinyl group and a fluorophenyl group .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. As mentioned earlier, it is involved in condensation reactions with diamines, base-promoted domino Michael addition/cyclization/elimination reactions, oxidative cross-coupling with indoles, and cyclization of keto esters .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 491.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 75.8±3.0 kJ/mol and a flash point of 251.0±31.5 °C .

Mechanism of Action

The compound acts as a selective antagonist of the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor. This allows researchers to specifically target this receptor without affecting other receptors.

properties

IUPAC Name

9-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-24-18-17(19(29)28(21(24)30)10-9-25-11-13-31-14-12-25)27-8-2-7-26(20(27)23-18)16-5-3-15(22)4-6-16/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBWPZKZDXEPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-fluorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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